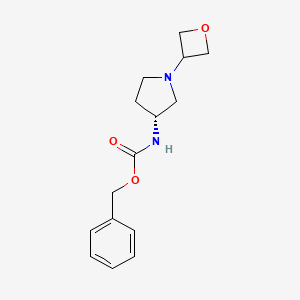

(R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

Description

BenchChem offers high-quality (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[(3R)-1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-15(20-9-12-4-2-1-3-5-12)16-13-6-7-17(8-13)14-10-19-11-14/h1-5,13-14H,6-11H2,(H,16,18)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDGHCCLXOHBQA-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)OCC2=CC=CC=C2)C3COC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1NC(=O)OCC2=CC=CC=C2)C3COC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Imperative of Structural Precision in Modern Drug Discovery

An In-Depth Technical Guide to the Structure Elucidation of (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

In the landscape of contemporary drug development, the precise characterization of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of establishing its safety, efficacy, and mechanism of action. The molecule (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate represents a confluence of key pharmacophoric elements: a chiral pyrrolidine core, a metabolically stable oxetane substituent, and a carbamate linkage, often used as a protecting group or a bioactive moiety. The "(R)" designation is of paramount importance, as stereoisomers of a drug candidate can exhibit dramatically different pharmacological or toxicological profiles.[1][2]

This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of this molecule. We will proceed not by a rote checklist, but by a logical workflow that mirrors the investigative process in a modern analytical laboratory. Our approach is built on a foundation of self-validating protocols, where data from orthogonal techniques are integrated to build an unshakeable structural hypothesis. We will detail the causality behind each experimental choice, moving from the determination of mass and elemental composition to the intricate mapping of atomic connectivity and, finally, the confirmation of its absolute stereochemistry.

Workflow for Comprehensive Structure Elucidation

The process of elucidating a novel chemical entity is a systematic integration of multiple analytical techniques. Each step provides a unique piece of the structural puzzle, and the convergence of all data points leads to the final, confirmed structure.

Sources

An In-depth Technical Guide to the Discovery of Novel Oxetane-Containing Pyrrolidine Derivatives

Foreword: The Convergence of Strategic Design and Synthetic Innovation

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with superior pharmacological profiles is a relentless endeavor. It is a field where incremental structural changes can yield profound differences in efficacy, selectivity, and safety. This guide delves into the strategic amalgamation of two powerful heterocyclic motifs: the oxetane ring and the pyrrolidine scaffold. This combination is not a random permutation of building blocks but a deliberate design choice, leveraging the unique and complementary physicochemical properties of each component to address long-standing challenges in drug development.

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a cornerstone of medicinal chemistry, found in numerous natural products, alkaloids, and FDA-approved drugs.[1][2][3] Its prevalence stems from its role as a versatile pharmacophore and its synthetic accessibility, often derived from the natural amino acid proline.[4][5] Conversely, the oxetane ring, a four-membered ether, was long considered a synthetic curiosity due to perceived instability.[6] However, pioneering work has repositioned it as a valuable tool for property modulation.[6][7]

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the rationale, synthesis, and evaluation of novel oxetane-containing pyrrolidine derivatives. We will move beyond simple procedural descriptions to explore the causal relationships behind experimental choices, grounding our discussion in authoritative literature and field-proven insights.

The Oxetane Motif: A Modern Tool for Physicochemical Property Optimization

The "oxetane rush" in medicinal chemistry was initiated by the recognition of its remarkable ability to act as a bioisostere for commonly used but often problematic functional groups, such as gem-dimethyl and carbonyl moieties.[7][8] The incorporation of an oxetane can profoundly and predictably alter a molecule's properties.[8]

Key Physicochemical Contributions of the Oxetane Ring:

-

Enhanced Solubility: The oxetane is a small, polar motif that can significantly improve aqueous solubility, a critical factor for oral bioavailability.[8][9] This is attributed to its ability to act as a strong hydrogen bond acceptor.[10]

-

Metabolic Stability: Replacing metabolically labile groups, like a gem-dimethyl group, with a more robust oxetane can reduce the rate of metabolic degradation, thereby improving a compound's pharmacokinetic profile.[8][9] Studies have shown that spirocyclic oxetanes exhibit considerably improved metabolic stability in human and mouse liver microsomes compared to their gem-dimethyl counterparts.[9]

-

Modulation of Basicity (pKa): The strong inductive electron-withdrawing effect of the oxetane oxygen can significantly lower the pKa of a proximal amine.[6][7] Placing an oxetane alpha to a pyrrolidine nitrogen can decrease its basicity by over 3 pKa units.[11] This is a crucial tactic for mitigating off-target effects associated with high basicity, such as hERG channel inhibition.[7]

-

Increased Three-Dimensionality (sp³ character): In the drive to escape "flatland" chemistry, the non-planar, sp³-rich nature of the oxetane ring allows for better exploration of protein binding pockets and can lead to improved solubility and selectivity.[8][12]

The strategic decision to incorporate an oxetane is therefore a data-driven choice aimed at fine-tuning a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

The Pyrrolidine Scaffold: A Privileged Pharmacophore

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active compounds.[1] Its five-membered ring provides a rigid scaffold that can effectively orient substituents into a defined three-dimensional space, facilitating precise interactions with biological targets.[3]

Key Advantages of the Pyrrolidine Scaffold:

-

Prevalence in Nature and Medicine: The pyrrolidine core is found in alkaloids, the amino acid proline, and numerous approved drugs like Captopril and Anisomycin, underscoring its biological relevance and acceptance.[1][2]

-

Pharmacophoric Versatility: The nitrogen atom can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor. The ring's carbons provide multiple points for stereocontrolled functionalization, allowing for fine-tuning of target binding.[4]

-

Synthetic Tractability: A rich body of literature exists for the stereoselective synthesis of pyrrolidine derivatives, often starting from readily available and chiral precursors like proline and 4-hydroxyproline.[1]

The combination of these two motifs—the property-modulating oxetane and the pharmacophoric pyrrolidine—creates a powerful strategy for developing novel drug candidates with optimized potency and drug-like properties.

Synthetic Strategies: A Logic-Driven Approach

The synthesis of oxetane-containing pyrrolidine derivatives can be approached through several strategic pathways. The choice of strategy is dictated by factors such as the availability of starting materials, the desired substitution pattern, and the stage of the drug discovery program (e.g., early library synthesis vs. late-stage lead optimization).

Strategy A: Late-Stage Coupling and Functionalization

This approach involves coupling a pre-synthesized oxetane building block with a pyrrolidine scaffold. This is often preferred in lead optimization as it allows for the rapid generation of analogues from a common intermediate.

Workflow Example: Reductive Amination

A common and robust method is the reductive amination between a pyrrolidine derivative and oxetan-3-one.

Causality in Protocol Design: The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is deliberate. It is milder and more selective for imines over ketones compared to agents like sodium borohydride (NaBH₄), preventing the undesired reduction of the starting oxetan-3-one. This selectivity is crucial for a clean, high-yielding reaction, which is a hallmark of a self-validating protocol.

Strategy B: De Novo Ring Construction

This strategy involves building one of the heterocyclic rings from an acyclic precursor that already contains the other ring.

Example: Intramolecular Williamson Etherification for Oxetane Formation

One of the most reliable methods for forming the oxetane ring is the intramolecular cyclization of a 1,3-diol derivative.[9]

Protocol: Synthesis of a Spiro-Oxetane Pyrrolidine

-

Starting Material: N-Boc-3,3-bis(hydroxymethyl)pyrrolidine.

-

Monoprotection/Activation (Rationale): The primary challenge is the selective activation of one hydroxyl group in the presence of another. A common method is selective tosylation of one primary alcohol. This step is critical for directing the subsequent cyclization.

-

To a solution of the diol in pyridine at 0 °C, add 1.05 equivalents of p-toluenesulfonyl chloride (TsCl) dropwise. The use of a slight excess of TsCl ensures full conversion of the limiting reagent (diol), while the low temperature and pyridine as a base/solvent system help control the reaction to favor mono-tosylation.

-

Monitor the reaction by TLC. Upon completion, quench with water and extract the product. Purify by column chromatography. The self-validating aspect here is the clear separation of diol, mono-tosylate, and di-tosylate by chromatography, allowing for the isolation of the desired intermediate.

-

-

Intramolecular Cyclization (Rationale): The formation of the strained four-membered ring is achieved by treating the mono-tosylate with a strong, non-nucleophilic base.

-

Dissolve the purified mono-tosylate in dry THF. Add 1.2 equivalents of potassium tert-butoxide (KOtBu) at room temperature.

-

Causality: KOtBu is chosen because the bulky tert-butoxide anion is a poor nucleophile, minimizing intermolecular side reactions (e.g., E2 elimination or SN2 attack on another molecule's tosylate). Its strong basicity is sufficient to deprotonate the remaining hydroxyl group, initiating the intramolecular SN2 attack that forms the oxetane ring.[9]

-

-

Characterization: The final spirocyclic product is purified and its structure confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure unequivocal structural assignment before biological testing.

Structure-Activity Relationships (SAR) and Data-Driven Optimization

The true value of this hybrid scaffold is demonstrated through rigorous SAR studies. The following table summarizes data from a representative optimization campaign for Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonists, where a spiro-oxetane was introduced to improve physicochemical properties.[12]

| Compound | Core Moiety | MCHr1 Potency (IC₅₀, nM) | hERG Potency (IC₅₀, µM) | Metabolic Turnover (µL/min/mg) |

| Parent (116) | gem-dimethyl pyrrolidine | 15 | 1.2 | 110 |

| Oxetane (117) | spiro-oxetane pyrrolidine | 45 | > 30 | 74 |

| Optimized (118) | spiro-oxetane azetidine | 8 | > 50 | < 10 |

Analysis of the Data:

-

Parent Compound (116): Potent at the target (MCHr1) but suffers from significant hERG liability (a major cardiotoxicity risk) and high metabolic turnover.

-

Oxetane Analogue (117): Replacing the gem-dimethyl group with a spiro-oxetane dramatically reduced hERG potency, likely due to the pKa-lowering effect on the pyrrolidine nitrogen.[11][12] It also improved metabolic stability. However, this came at the cost of a 3-fold drop in MCHr1 potency.

-

Optimized Compound (118): Further optimization by replacing the pyrrolidine with a spiro-oxetane azetidine ring recovered and improved upon the original potency while retaining the excellent hERG safety margin and further enhancing metabolic stability.[12]

This case study exemplifies the iterative, data-driven process of drug discovery, where the oxetane motif serves as a key tool for systematically resolving liabilities while maintaining or improving on-target activity.

Conclusion and Future Outlook

The strategic incorporation of oxetane rings into pyrrolidine-based scaffolds represents a sophisticated and highly effective approach in modern drug discovery. This guide has illuminated the core principles behind this strategy, from the fundamental physicochemical benefits conferred by the oxetane motif to the logical execution of synthetic protocols. The oxetane is far more than a simple bioisostere; it is a versatile modulator of ADME properties, enabling chemists to overcome critical hurdles in drug development such as poor solubility, metabolic instability, and off-target toxicity.[7][8][12]

As our understanding of synthetic methodologies for strained ring systems continues to grow, we can anticipate the development of even more diverse and complex oxetane-containing building blocks.[13][14] The future will likely see the application of this design strategy across a wider range of therapeutic targets, leading to the discovery of next-generation therapeutics with superior safety and efficacy profiles. The convergence of the privileged pyrrolidine scaffold and the property-enhancing oxetane ring provides a robust platform for the continued innovation of novel chemical entities.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11367–11438. [Link]

-

Tsymbal, A. O., & Zhuravel, I. O. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]

-

Bull, J. A., & Fjetland, C. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12516–12547. [Link]

-

Jadhav, A. M., & Jeong, L. S. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 238, 114467. [Link]

-

Mykhailiuk, P. K., & Shishkin, O. V. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Poyraz, S., Yurttaş, L., & Yuso-Rojas, F. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249303. [Link]

-

Thompson, J. (2014). Oxetane Drug Development, Synthesis & Applications. Dong Group Literature Seminar. [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

-

Petri, A. L., Iesce, M. R., & Capuozzo, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4988. [Link]

-

Wuitschik, G., Rogers-Evans, M., Buckl, A., Bernasconi, M., Märki, M., Godel, T., ... & Carreira, E. M. (2008). Spirocyclic oxetanes: a new motif for drug discovery. Angewandte Chemie International Edition, 47(24), 4512-4515. [Link]

-

Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kuki, A. (2012). Application of matched molecular pair analysis to identify high-quality leads in drug discovery. Journal of medicinal chemistry, 55(7), 3414-3424. [Link]

-

Kovács, E., Turczel, G., Hegedűs, L., Thurner, A., Farkas, F., & Szöllősy, Á. (2015). Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. International Journal of Chemistry, 5(2), 1-6. [Link]

-

Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Tantillo, D. J. (2019). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. Journal of Natural Products, 82(4), 1017-1025. [Link]

-

Ramirez, A. S., et al. (2019). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 24(18), 3343. [Link]

-

Delos Reyes, A. M. V., et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Chemical Science, 14(36), 9875-9883. [Link]

-

Iesce, M. R., & Capuozzo, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4988. [Link]

-

Soós, T., et al. (2024). Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Angewandte Chemie International Edition, 63(e202410554). [Link]

-

Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. researchgate.net [researchgate.net]

- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

For: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The functionalization of the pyrrolidine ring allows for the fine-tuning of physicochemical and pharmacological properties, making these derivatives highly valuable in drug discovery programs. Specifically, 3-aminopyrrolidine derivatives serve as critical building blocks for a range of therapeutic agents.[2] The introduction of an oxetane moiety is a contemporary strategy in medicinal chemistry to improve properties such as solubility, metabolic stability, and lipophilicity, often leading to enhanced drug-like characteristics.[3]

This application note provides a comprehensive, step-by-step protocol for the synthesis of (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate, a chiral intermediate that combines the desirable features of both the pyrrolidine and oxetane rings. The synthetic route employs a highly efficient and selective reductive amination reaction between (R)-benzyl pyrrolidin-3-ylcarbamate and oxetan-3-one, utilizing sodium triacetoxyborohydride as a mild reducing agent. This method is distinguished by its operational simplicity and broad functional group tolerance.

Reaction Scheme

The synthesis of (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate is achieved through a one-pot reductive amination reaction as depicted below:

Caption: Overall reaction scheme for the synthesis.

Materials and Methods

Materials

| Reagent | CAS Number | Supplier | Purity |

| (R)-Benzyl pyrrolidin-3-ylcarbamate | 884653-79-6 | Commercially available | >95% |

| Oxetan-3-one | 6704-31-0 | Commercially available | >97% |

| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | Commercially available | >95% |

| Dichloromethane (DCM), anhydrous | 75-09-2 | Commercially available | >99.8% |

| Acetic acid, glacial | 64-19-7 | Commercially available | >99.7% |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | Prepared in-house | N/A |

| Brine (saturated aqueous NaCl) | 7647-14-5 | Prepared in-house | N/A |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Commercially available | >99.5% |

| Ethyl acetate | 141-78-6 | Commercially available | HPLC grade |

| Hexanes | 110-54-3 | Commercially available | HPLC grade |

Equipment

-

Round-bottom flask with magnetic stirrer

-

Magnetic stir plate

-

Nitrogen inlet

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

NMR spectrometer (¹H NMR, ¹³C NMR)

-

Mass spectrometer

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled as needed with appropriate adjustments.

Caption: Experimental workflow for the synthesis.

Step-by-step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-benzyl pyrrolidin-3-ylcarbamate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Addition of Oxetan-3-one: Add oxetan-3-one (1.2 eq) to the solution.

-

Acid Catalyst: Add glacial acetic acid (1.0 eq) to the reaction mixture. The use of a mild acid catalyst can facilitate the formation of the intermediate iminium ion, which is then reduced.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirred solution at room temperature. The addition should be portion-wise to control any potential exotherm.

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate.

Results and Discussion

The successful synthesis of (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate is expected to yield a white to off-white solid. The identity and purity of the compound should be confirmed by NMR spectroscopy and mass spectrometry.

Expected Characterization Data:

-

¹H NMR (400 MHz, CDCl₃) δ: 7.39 – 7.29 (m, 5H, Ar-H), 5.10 (s, 2H, -CH₂Ph), 4.95 (br s, 1H, -NH), 4.65 (t, J = 6.4 Hz, 2H, oxetane-CH₂), 4.58 (t, J = 6.4 Hz, 2H, oxetane-CH₂), 4.20 – 4.10 (m, 1H, pyrrolidine-CH), 3.60 – 3.50 (m, 1H, oxetane-CH), 3.00 – 2.80 (m, 2H, pyrrolidine-CH₂), 2.60 – 2.40 (m, 2H, pyrrolidine-CH₂), 2.20 – 2.05 (m, 1H, pyrrolidine-CH₂), 1.85 – 1.70 (m, 1H, pyrrolidine-CH₂).

-

¹³C NMR (101 MHz, CDCl₃) δ: 156.0, 136.8, 128.5 (2C), 128.1, 128.0 (2C), 74.5 (2C), 66.5, 60.2, 55.8, 52.1, 49.5, 30.2.

-

Mass Spectrometry (ESI+): m/z calculated for C₁₅H₂₀N₂O₃ [M+H]⁺: 277.15; found: 277.2.

The choice of sodium triacetoxyborohydride is critical for the success of this reaction. Unlike stronger reducing agents such as sodium borohydride, STAB is sufficiently mild to not reduce the ketone starting material but is reactive enough to reduce the in situ formed iminium ion.[4] This selectivity allows for a convenient one-pot procedure. The addition of acetic acid serves to catalyze the formation of the iminium ion, thereby increasing the reaction rate. The work-up procedure is designed to remove the excess reagents and byproducts, and the final purification by column chromatography ensures the high purity of the final product.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate. The use of a reductive amination with sodium triacetoxyborohydride provides a straightforward and high-yielding method for the preparation of this valuable chiral building block. This protocol is well-suited for researchers in medicinal chemistry and drug development who require access to functionalized pyrrolidine derivatives.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862*. [Link]

-

Citoler, J., Harawa, V., Marshall, J. R., Bevinakatti, H., Finnigan, J. D., Charnock, S. J., & Turner, N. J. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition, 60(46), 24456-24460*. [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

-

PubChem. (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. [Link]

-

PubChem. 1-(Oxetan-3-yl)piperazine. [Link]

-

PubChem. 3-(Oxetan-3-yl)pyrrolidine. [Link]

-

Tarasov, A. A., Volkova, Y. A., & Trifonov, R. E. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 12053-12117*. [Link]

-

ResearchGate. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. [Link]

-

Royal Society of Chemistry. Supplementary Material. [Link]

-

Semantic Scholar. Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. [Link]

-

Wessjohann, L. A., Krelaus, R., & Neves, F. (2016). Oxetanes in Medicinal Chemistry. Future Medicinal Chemistry, 8(15), 1835-1854*. [Link]

Sources

Application Notes & Experimental Protocols for (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, characterization, and application of (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate (CAS No. 1349807-54-0). This compound is a valuable building block in modern medicinal chemistry, incorporating three key structural motifs: a stereodefined pyrrolidine scaffold, a bioisosteric oxetane ring, and a versatile Cbz-protected amine. The protocols herein are designed for researchers in drug discovery and organic synthesis, offering detailed, step-by-step procedures grounded in established chemical principles. We explain the causality behind experimental choices, provide methods for self-validation through analytical characterization, and outline a key downstream application involving deprotection for further functionalization.

Introduction: A Trifecta of Prized Moieties in Drug Design

(R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate emerges as a compound of significant interest at the intersection of scaffold-based drug design and property-driven synthesis. Its structure is a deliberate convergence of three components highly valued by medicinal chemists:

-

The (R)-3-Aminopyrrolidine Core: This chiral scaffold is a prevalent feature in a multitude of CNS-active agents and other therapeutics.[1] Its defined stereochemistry is crucial for specific interactions with biological targets, while the pyrrolidine ring itself imparts favorable pharmacokinetic properties.

-

The Oxetane Ring: In recent years, the oxetane moiety has been widely adopted as a "magic methyl" equivalent or a polar bioisostere for gem-dimethyl or carbonyl groups. Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity without introducing excessive molecular weight.[2] The substitution on the pyrrolidine nitrogen introduces this desirable group directly into the core scaffold.

-

The Benzyloxycarbonyl (Cbz) Protecting Group: The Cbz group is a robust and reliable protecting group for primary and secondary amines.[3] Its stability to a wide range of reaction conditions, coupled with well-established and selective deprotection methods—most commonly catalytic hydrogenolysis—makes it an ideal choice for multi-step synthetic campaigns where orthogonality is paramount.[4][5]

This guide provides the necessary protocols to synthesize this building block and leverage its protected amine for subsequent synthetic transformations, thereby enabling the exploration of novel chemical space.

Physicochemical and Safety Data

Researchers should consult the full Safety Data Sheet (SDS) for precursor materials before commencing any experimental work.[6][7] The target compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

| Property | Value | Source |

| Compound Name | (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate | - |

| CAS Number | 1349807-54-0 | [8] |

| Molecular Formula | C₁₅H₂₀N₂O₃ | [8] |

| Molecular Weight | 276.33 g/mol | [8] |

| SMILES | O=C(OCC1=CC=CC=C1)N[C@H]2CN(C3COC3)CC2 | [8] |

| Appearance | Expected to be an off-white solid or viscous oil | Inferred |

| Storage | Store in a cool, dry place away from light | [9] |

Section 1: Synthesis via Reductive Amination

Principle and Rationale

The most direct and efficient route to synthesize the title compound is through a one-pot reductive amination. This strategy involves the reaction of a secondary amine, (R)-Benzyl pyrrolidin-3-ylcarbamate , with a ketone, oxetan-3-one . The reaction proceeds via the formation of an intermediate iminium ion, which is then immediately reduced in situ by a mild and selective hydride agent.

Causality of Component Selection:

-

Starting Material: We begin with the commercially available or readily synthesized (R)-Benzyl pyrrolidin-3-ylcarbamate. The Cbz group is pre-installed to ensure the pyrrolidine's secondary amine is the sole nucleophile, preventing side reactions at the 3-position amine.

-

Reagents: Oxetan-3-one serves as the carbonyl component to introduce the desired oxetane moiety.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. It is significantly milder than reagents like sodium borohydride or lithium aluminum hydride, making it chemoselective for the reduction of iminium ions in the presence of the ketone and the carbamate ester. Its tolerance for slightly acidic conditions, which catalyze iminium formation, makes it ideal for this one-pot procedure.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solubilize the reactants.

General Synthesis Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (R)-3-(Boc-amino)pyrrolidine - Safety Data Sheet [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 1349807-54-0|(R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate|BLD Pharm [bldpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for High-Throughput Screening of (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate Analogs

Introduction: The Therapeutic Potential of Novel Heterocyclic Scaffolds

The quest for novel therapeutics is a cornerstone of modern medicine, with small molecule drug discovery playing a pivotal role. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide range of biological activities.[1][2][3] Similarly, the oxetane motif has gained significant attention for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[4][5][6][7][8] The combination of these two moieties in a single scaffold, as seen in (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate and its analogs, presents a compelling opportunity for the discovery of novel modulators of critical biological targets.

Given the structural novelty of this compound class, a broad yet targeted screening approach is essential to elucidate its pharmacological profile. High-throughput screening (HTS) provides the necessary platform to rapidly evaluate large libraries of these analogs against diverse biological targets.[9] This application note details robust HTS protocols for two distinct and highly relevant target classes in drug discovery: G-protein coupled receptors (GPCRs) and protein kinases. While the specific biological target of (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate is yet to be fully characterized, the assays presented herein are designed to be readily adaptable for screening against these two major families of drug targets.

Hypothesized Biological Targets and Rationale for Assay Selection

Based on the prevalence of pyrrolidine and oxetane motifs in known bioactive compounds, we hypothesize that analogs of (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate may interact with:

-

G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are involved in a vast array of physiological processes and are the targets for a significant portion of currently marketed drugs.[10][11] The structural complexity and potential for specific molecular interactions of the target scaffold make GPCRs a highly plausible target class. A cell-based luciferase reporter gene assay is an ideal HTS method for identifying modulators of GPCR signaling pathways.[12][13][14]

-

Protein Kinases: Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[15] The development of small molecule kinase inhibitors is a major focus of drug discovery. Fluorescence Polarization (FP) is a powerful, homogeneous assay format well-suited for HTS of kinase inhibitors.[16][17]

This application note will provide detailed protocols for a GPCR luciferase reporter assay and a kinase fluorescence polarization assay, enabling researchers to effectively screen for bioactive analogs of (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate.

Assay 1: Cell-Based Luciferase Reporter Gene Assay for a Hypothesized GPCR Target

Scientific Principle

This assay is designed to identify compounds that modulate the signaling of a specific GPCR. Upon ligand binding, GPCRs activate intracellular signaling cascades that ultimately lead to the transcription of specific genes.[12] This assay utilizes a reporter gene system where the expression of a luciferase enzyme is placed under the control of a response element that is activated by the GPCR signaling pathway of interest (e.g., cAMP Response Element, CRE, for Gs- or Gi-coupled receptors).[10] When the GPCR is activated or inhibited by a test compound, the corresponding change in luciferase expression can be quantified by measuring the light output upon addition of a luciferase substrate. This provides a sensitive and high-throughput method to screen for GPCR modulators.[11]

Experimental Workflow

Caption: Workflow for the GPCR Luciferase Reporter Assay.

Detailed Protocol

Materials:

-

HEK293 cells stably co-expressing the target GPCR and a luciferase reporter construct (e.g., CRE-luciferase).

-

Assay medium: DMEM with 1% dialyzed FBS.

-

Test compounds (analogs of (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate) dissolved in 100% DMSO.

-

Reference agonist and antagonist for the target GPCR.

-

384-well white, solid-bottom assay plates.

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).

-

Luminometer plate reader.

Procedure:

-

Cell Plating:

-

Trypsinize and resuspend the stable cell line in assay medium.

-

Dispense 20 µL of the cell suspension (e.g., 5,000 cells/well) into the 384-well assay plates.

-

Incubate the plates at 37°C, 5% CO2 for 18-24 hours.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compounds and reference compounds in 100% DMSO.

-

Further dilute the compounds in assay medium to achieve the final desired concentrations (typically with a final DMSO concentration of ≤ 0.5%).

-

Add 5 µL of the diluted compounds or controls (agonist for maximal stimulation, antagonist for inhibition, and vehicle for basal activity) to the appropriate wells.

-

-

Incubation:

-

Incubate the plates at 37°C, 5% CO2 for 4-6 hours to allow for gene expression.

-

-

Signal Detection:

-

Equilibrate the assay plates and the luciferase reagent to room temperature.

-

Add 25 µL of the luciferase assay reagent to each well.

-

Incubate the plates at room temperature for 10-20 minutes, protected from light.

-

Measure the luminescence signal using a plate reader.

-

Data Analysis and Interpretation

The raw luminescence data is normalized to the controls on each plate.

-

For Agonist Screening: % Activity = [(RLU_compound - RLU_vehicle) / (RLU_agonist - RLU_vehicle)] * 100

-

For Antagonist Screening: % Inhibition = [(RLU_agonist - RLU_compound) / (RLU_agonist - RLU_vehicle)] * 100

Where:

-

RLU_compound is the relative light units from a well with a test compound.

-

RLU_vehicle is the average RLU from wells with vehicle control (e.g., 0.5% DMSO).

-

RLU_agonist is the average RLU from wells with a saturating concentration of the reference agonist.

Assay Validation:

A key metric for validating the suitability of an HTS assay is the Z'-factor.[18] It is a measure of the statistical effect size and reflects the separation between the high and low controls.[19][20]

Z' = 1 - [ (3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low| ]

Where:

-

Mean_high and SD_high are the mean and standard deviation of the high signal control (e.g., reference agonist).

-

Mean_low and SD_low are the mean and standard deviation of the low signal control (e.g., vehicle).

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[21][22]

| Parameter | Agonist Mode | Antagonist Mode | Acceptance Criteria |

| High Control | Reference Agonist (10 µM) | Reference Agonist (EC80) | - |

| Low Control | Vehicle (0.5% DMSO) | Reference Antagonist (10 µM) | - |

| Mean High Signal (RLU) | 1,500,000 | 1,200,000 | > 10x background |

| SD High Signal | 75,000 | 65,000 | CV < 15% |

| Mean Low Signal (RLU) | 100,000 | 150,000 | - |

| SD Low Signal | 8,000 | 12,000 | CV < 15% |

| Z'-Factor | 0.78 | 0.72 | > 0.5 |

Table 1: Example Validation Data for the GPCR Luciferase Reporter Assay.

Assay 2: Fluorescence Polarization (FP) Assay for a Hypothesized Kinase Target

Scientific Principle

Fluorescence Polarization (FP) is a homogeneous technique used to measure molecular interactions in solution.[16][23] The principle is based on the rotational speed of a fluorescently labeled molecule (a tracer). When a small fluorescent tracer is unbound, it tumbles rapidly in solution, and when excited with polarized light, the emitted light is depolarized. However, when the tracer binds to a larger molecule, such as a protein kinase, its rotation slows down, and the emitted light remains more polarized.[17]

In a competitive FP assay for kinase inhibitors, a fluorescently labeled ligand (tracer) that binds to the kinase's active site is used. In the absence of an inhibitor, the tracer binds to the kinase, resulting in a high FP signal. When an inhibitor from the compound library competes with the tracer for binding to the kinase, the tracer is displaced, tumbles freely, and the FP signal decreases.[16]

Experimental Workflow

Caption: Workflow for the Kinase Fluorescence Polarization Assay.

Detailed Protocol

Materials:

-

Purified recombinant protein kinase.

-

Fluorescently labeled tracer (a known ligand of the kinase).

-

Assay buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.

-

Test compounds (analogs of (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate) dissolved in 100% DMSO.

-

Known potent inhibitor of the kinase as a positive control.

-

384-well black, low-volume assay plates.

-

Plate reader equipped with fluorescence polarization optics.

Procedure:

-

Reagent Preparation:

-

Prepare a 2X solution of the kinase in assay buffer.

-

Prepare a 2X solution of the fluorescent tracer in assay buffer.

-

Prepare serial dilutions of the test compounds and controls in 100% DMSO, followed by dilution in assay buffer.

-

-

Assay Assembly (in a 20 µL final volume):

-

Add 5 µL of assay buffer containing the test compound or control to the appropriate wells.

-

Add 10 µL of the 2X kinase solution to all wells.

-

Mix gently and incubate for 15 minutes at room temperature.

-

Add 5 µL of the 2X fluorescent tracer solution to all wells to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.

-

-

Signal Detection:

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

-

Data Analysis and Interpretation

The percentage of inhibition is calculated based on the mP values.

% Inhibition = [ 1 - (mP_compound - mP_free_tracer) / (mP_bound_tracer - mP_free_tracer) ] * 100

Where:

-

mP_compound is the mP value from a well with a test compound.

-

mP_free_tracer is the average mP value from wells containing only the tracer (low control).

-

mP_bound_tracer is the average mP value from wells containing the kinase and tracer without inhibitor (high control).

Assay Validation:

The Z'-factor is calculated similarly to the luciferase assay to assess the quality of the FP assay for HTS.

| Parameter | Value | Acceptance Criteria |

| High Control | Kinase + Tracer + Vehicle | - |

| Low Control | Tracer + Vehicle | - |

| Mean High Signal (mP) | 250 | - |

| SD High Signal | 10 | CV < 10% |

| Mean Low Signal (mP) | 50 | - |

| SD Low Signal | 5 | CV < 10% |

| Assay Window (ΔmP) | 200 | > 100 mP |

| Z'-Factor | 0.77 | > 0.5 |

Table 2: Example Validation Data for the Kinase Fluorescence Polarization Assay.

Conclusion

The application notes provided herein offer robust and validated HTS protocols for the screening of (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate analogs against two key drug target classes: GPCRs and protein kinases. The detailed, step-by-step methodologies, along with guidelines for data analysis and assay validation, provide a comprehensive framework for researchers and drug discovery professionals to effectively identify and characterize novel bioactive compounds within this promising chemical series. The adaptability of these assays allows for their application to a wide range of specific targets within each class, thereby maximizing the potential for successful hit identification and subsequent lead optimization.

References

-

Zhang, R., & Xie, X. (2012). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 83–91. Retrieved from [Link]

-

Zhang, R., & Xie, X. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) Luciferase Reporter Assay System for Deciphering GPCR Pathways. Retrieved from [Link]

-

Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. NIH National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]

-

Wuts, P. G. M. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. NIH National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). HTS Assay Validation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Introduction - High-Throughput Screening Center. Retrieved from [Link]

-

GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

-

ResearchGate. (2014). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]

-

Degterev, A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. NIH National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

-

Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

-

Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

-

BMG LABTECH. (2025). The Z prime value (Z'). Retrieved from [Link]

-

ResearchGate. (2022). FDA-approved pyrrolidine-containing drugs in 2022. Retrieved from [Link]

-

ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. Retrieved from [Link]

-

PubMed. (2012). HTS Assay Validation. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Retrieved from [Link]

-

ResearchGate. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]

-

BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. Retrieved from [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. HTS Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Luciferase Reporter Assay for Deciphering GPCR Pathways [france.promega.com]

- 11. promega.com [promega.com]

- 12. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Z-factor - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 22. bmglabtech.com [bmglabtech.com]

- 23. bpsbioscience.com [bpsbioscience.com]

Application of Pyrrolidine Scaffolds in the Development of EAAT2 Modulators: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the strategic application of pyrrolidine scaffolds in the design and development of modulators for the Excitatory Amino Acid Transporter 2 (EAAT2). Intended for researchers, medicinal chemists, and pharmacologists, this document elucidates the rationale behind employing the pyrrolidine core, details structure-activity relationships (SAR), and provides validated experimental protocols for the synthesis and evaluation of these promising therapeutic agents.

The Critical Role of EAAT2 in Neurological Homeostasis and Disease

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), essential for synaptic plasticity, learning, and memory. However, excessive extracellular glutamate levels lead to excitotoxicity, a pathological process implicated in a wide range of neurological disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), stroke, and neurodegenerative diseases.[1] The Excitatory Amino Acid Transporter 2 (EAAT2), also known as GLT-1 in rodents, is the most abundant glutamate transporter in the CNS and is responsible for the uptake of approximately 95% of synaptic glutamate.[2] Primarily expressed on astrocytes, EAAT2 plays a pivotal role in maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity.[2] Consequently, enhancing the function of EAAT2 through small molecule modulators represents a highly attractive therapeutic strategy for a variety of neurological conditions.

The Pyrrolidine Scaffold: A Privileged Structure for CNS Drug Discovery

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in medicinal chemistry, particularly for CNS-acting agents.[3] Its prevalence stems from a combination of advantageous physicochemical and stereochemical properties. Unlike flat, aromatic rings, the pyrrolidine scaffold is non-planar and exists in various envelope and twisted conformations, a phenomenon known as "pseudorotation".[4] This three-dimensional character allows for a more comprehensive exploration of pharmacophore space, enabling the precise spatial orientation of substituents to optimize interactions with biological targets.[3] Furthermore, the stereogenic centers inherent to substituted pyrrolidines can be exploited to fine-tune potency, selectivity, and pharmacokinetic profiles.[3] These features make the pyrrolidine scaffold an ideal framework for designing novel EAAT2 modulators with improved drug-like properties.

Pyrrolidine-2,5-dione (Succinimide) Derivatives as Potent EAAT2 Modulators

A particularly successful application of the pyrrolidine scaffold in this area is the development of compounds based on the pyrrolidine-2,5-dione (succinimide) core. This substructure is found in numerous CNS-active compounds, including anticonvulsants.

Lead Compound: (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide ((R)-AS-1)

A significant breakthrough in the field is the discovery of (R)-AS-1, a potent and selective positive allosteric modulator (PAM) of EAAT2. This compound has demonstrated broad-spectrum antiseizure activity in various preclinical models. The pyrrolidine-2,5-dione ring is a key structural feature, and the stereochemistry of the molecule is crucial for its activity.

Structure-Activity Relationship (SAR) Insights

The development of (R)-AS-1 and related analogs has provided valuable SAR data:

-

Stereochemistry: The (R)-enantiomer exhibits superior antiseizure activity and a better safety profile compared to the (S)-enantiomer, highlighting the importance of the stereocenter at the propanamide side chain.

-

N-benzyl Group: The N-benzyl substituent on the propanamide moiety is critical for potency. Modifications to the phenyl ring, such as fluorination, can influence efficacy and tolerability.

-

Pyrrolidine-2,5-dione Core: This rigid scaffold likely orients the key interacting moieties in the optimal conformation for binding to the allosteric site on EAAT2.

The following diagram illustrates the general workflow for the discovery and preclinical validation of pyrrolidine-based EAAT2 modulators.

Caption: Workflow for the development of pyrrolidine-based EAAT2 modulators.

Experimental Protocols

This section provides detailed, field-proven protocols for the synthesis and in vitro evaluation of pyrrolidine-2,5-dione-based EAAT2 modulators.

Protocol for the Stereoselective Synthesis of N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide Analogs

This protocol is adapted from established synthetic routes for this class of compounds.

Objective: To synthesize a representative pyrrolidine-2,5-dione-based EAAT2 modulator.

Materials:

-

(R)- or (S)-2-aminopropanoic acid

-

Succinic anhydride

-

Acetic anhydride

-

Benzylamine

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of N-succinoyl-amino acid:

-

To a solution of the chosen amino acid enantiomer (1.0 eq) in glacial acetic acid, add succinic anhydride (1.1 eq).

-

Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to yield the N-succinoyl-amino acid.

-

-

Cyclization to form the pyrrolidine-2,5-dione:

-

Suspend the N-succinoyl-amino acid (1.0 eq) in acetic anhydride (5-10 volumes).

-

Heat the mixture at reflux for 2-3 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess acetic anhydride. The crude product can be used in the next step without further purification.

-

-

Amide Coupling:

-

Dissolve the crude pyrrolidine-2,5-dione derivative (1.0 eq) in anhydrous DCM.

-

Add benzylamine (1.1 eq), DCC (1.2 eq), and a catalytic amount of DMAP.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide analog.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess using chiral HPLC.

-

The following diagram illustrates the general synthetic scheme for this class of compounds.

Caption: General synthetic route for N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides.

Protocol for In Vitro [³H]-Glutamate Uptake Assay

This protocol is a standard method for assessing the activity of compounds on EAAT2 function.

Objective: To determine the effect of test compounds on EAAT2-mediated glutamate uptake in a cellular context.

Materials:

-

COS-7 or HEK293 cells

-

Human EAAT2 expression vector

-

Lipofectamine or other suitable transfection reagent

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Krebs-Ringer-HEPES (KRH) buffer (in mM: 120 NaCl, 4.7 KCl, 2.2 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 10 Glucose, 10 HEPES, pH 7.4)

-

[³H]-L-glutamate (radiolabeled)

-

L-glutamate (unlabeled)

-

Test compounds dissolved in a suitable vehicle (e.g., DMSO)

-

Dihydrokainate (DHK), a selective EAAT2 inhibitor (as a control)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Cell Culture and Transfection:

-

Culture COS-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

24 hours prior to the assay, transfect the cells with the human EAAT2 expression vector using a suitable transfection reagent according to the manufacturer's protocol. Plate the cells in 24-well plates.

-

-

Glutamate Uptake Assay:

-

On the day of the assay, aspirate the culture medium from the cells.

-

Wash the cells twice with 1 mL of pre-warmed KRH buffer.

-

Pre-incubate the cells for 10-15 minutes at 37°C with 0.5 mL of KRH buffer containing the test compound at various concentrations or the vehicle control.

-

To initiate the uptake, add 0.5 mL of KRH buffer containing a mixture of [³H]-L-glutamate (e.g., 50 nM) and unlabeled L-glutamate (to achieve the desired final concentration, e.g., 10 µM).

-

Incubate for a defined period (e.g., 10 minutes) at 37°C. Ensure this time point is within the linear range of uptake.

-

To terminate the uptake, rapidly aspirate the incubation buffer and wash the cells three times with 1 mL of ice-cold KRH buffer.

-

Lyse the cells by adding 0.5 mL of 1% SDS or 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

-

Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine non-specific uptake in the presence of a high concentration of an EAAT inhibitor like DHK (e.g., 1 mM).

-

Subtract the non-specific uptake from all other measurements to obtain EAAT2-specific uptake.

-

Express the data as a percentage of the vehicle control.

-

For positive allosteric modulators, calculate the EC₅₀ value (the concentration that produces 50% of the maximal enhancement of glutamate uptake).

-

Conclusion and Future Directions

The pyrrolidine scaffold, particularly the pyrrolidine-2,5-dione core, has proven to be a highly effective framework for the development of potent and selective EAAT2 modulators. The inherent three-dimensionality and stereochemical complexity of this scaffold provide a rich platform for fine-tuning pharmacological properties. The lead compound, (R)-AS-1, serves as a compelling proof-of-concept for the therapeutic potential of this class of molecules in treating neurological disorders characterized by excitotoxicity.

Future research in this area should focus on:

-

Expanding the diversity of pyrrolidine-based scaffolds to explore new chemical space and potentially identify modulators with novel mechanisms of action.

-

Conducting detailed in vivo studies to evaluate the efficacy of lead compounds in a broader range of disease models.

-

Optimizing the pharmacokinetic properties of these compounds to enhance brain penetration and oral bioavailability.

The continued application of rational drug design principles, coupled with robust synthetic and pharmacological evaluation, holds great promise for the development of novel pyrrolidine-based EAAT2 modulators as transformative therapies for a host of debilitating neurological diseases.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: [Link]

-

Fontana, A. C., et al. (2019). Novel Positive Allosteric Modulators of Glutamate Transport Have Neuroprotective Properties in an in Vitro Excitotoxic Model. ACS Chemical Neuroscience, 10(10), 4348-4359. Available at: [Link]

-

Xing, X., et al. (2011). Structure-activity relationship study of pyridazine derivatives as glutamate transporter EAAT2 activators. Bioorganic & Medicinal Chemistry Letters, 21(20), 6055-6058. Available at: [Link]

-

Watson, N. S., et al. (2006). Design and synthesis of orally active pyrrolidin-2-one-based factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(14), 3784-3788. Available at: [Link]

-

Kondrat, E., et al. (2024). Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators. Journal of Medicinal Chemistry, 67(8), 6650-6676. Available at: [Link]

-

Kondrat, E., et al. (2024). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]

-

Asifa, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700-1718. Available at: [Link]

-

Kondrat, E., et al. (2023). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]

-

Shitov, R. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. Available at: [Link]

-

Tian, X., et al. (2006). Design, synthesis, and evaluation of proline and pyrrolidine based melanocortin receptor agonists. A conformationally restricted dipeptide mimic approach. Journal of Medicinal Chemistry, 49(15), 4745-4761. Available at: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: [Link]

-

Xing, X., et al. (2011). Structure-activity relationship study of pyridazine derivatives as glutamate transporter EAAT2 activators. Bioorganic & Medicinal Chemistry Letters, 21(20), 6055-6058. Available at: [Link]

-

Fontana, A. C., et al. (2019). Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model. ACS Chemical Neuroscience, 10(10), 4348-4359. Available at: [Link]

-

Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 114, 117829. Available at: [Link]

-

Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939-4942. Available at: [Link]

-

Delaye, P. O., et al. (2010). A straightforward access to pyrrolidine-based ligands for asymmetric synthesis. Tetrahedron, 66(47), 9242-9248. Available at: [Link]

-

Sharma, P., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(24), 14755-14768. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249911. Available at: [Link]

-

Kamal, A., et al. (2020). Regio- and Stereoselective Synthesis of a New Series of Spirooxindole Pyrrolidine Grafted Thiochromene Scaffolds as Potential Anticancer Agents. Molecules, 25(15), 3349. Available at: [Link]

Sources

- 1. Structure-activity relationship study of pyridazine derivatives as glutamate transporter EAAT2 activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Strategic Application of (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate in the Synthesis of Novel Antipsychotics

Introduction

The landscape of antipsychotic drug development is continually evolving, with a significant focus on optimizing receptor pharmacology to enhance efficacy and minimize adverse effects. A key advancement in this area is the development of third-generation antipsychotics, such as brexpiprazole, which exhibit a "serotonin-dopamine activity modulator" (SDAM) profile. These agents act as partial agonists at dopamine D2 and serotonin 5-HT1A receptors, and antagonists at serotonin 5-HT2A receptors, leading to a more balanced modulation of neurotransmission compared to their predecessors.[1][2][3] The synthesis of these structurally complex molecules necessitates the use of advanced chiral building blocks that can be incorporated efficiently and stereoselectively. This application note details the pivotal role of (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate as a key intermediate in the synthesis of antipsychotics, with a focus on the synthesis of brexpiprazole. We will explore the rationale behind its design, provide detailed protocols for its utilization, and discuss the advantages it confers to the overall synthetic strategy.

Physicochemical Properties of the Key Intermediate

(R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate is a chiral building block designed for the efficient introduction of the (R)-1-(oxetan-3-yl)pyrrolidin-3-amino moiety. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1349807-54-0 | [4] |

| Molecular Formula | C₁₅H₂₀N₂O₃ | [4] |

| Molecular Weight | 276.33 g/mol | [4] |

| Appearance | White to off-white solid | General Knowledge |

| Chirality | (R)-enantiomer | [4] |

The Rationale for the Oxetane and Benzyl Carbamate Moieties

The unique structure of (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate is a testament to the principles of modern medicinal chemistry and process development.

The Advantage of the Oxetane Ring

The incorporation of an oxetane ring into drug candidates is a contemporary strategy to enhance physicochemical and pharmacokinetic properties.[5] The oxetane moiety in this intermediate offers several advantages:

-

Improved Solubility and Reduced Lipophilicity: The polar nature of the oxetane's ether linkage can improve the aqueous solubility of the final drug molecule, which is often a challenge for centrally acting agents. This can lead to better bioavailability.

-

Metabolic Stability: The strained four-membered ring of oxetane can influence the metabolic profile of the drug, potentially blocking sites of metabolism and increasing the drug's half-life.

-

Enhanced Receptor Binding: The three-dimensional nature of the oxetane ring can provide a better conformational fit into the target receptor's binding pocket, potentially increasing potency and selectivity.[5]

The Role of the Benzyl Carbamate (Cbz) Protecting Group

The benzyl carbamate (Cbz) group is a widely used protecting group for amines in organic synthesis.[6] Its key features in this application are:

-

Stability: The Cbz group is stable to a wide range of reaction conditions, allowing for manipulations of other parts of the molecule without premature deprotection.

-

Facile Removal: The Cbz group can be cleanly and efficiently removed under mild conditions via catalytic hydrogenolysis.[6][7] This method is highly selective and typically affords the free amine in high yield with minimal byproducts. The byproducts, toluene and carbon dioxide, are easily removed from the reaction mixture.

Synthetic Workflow for the Preparation of Brexpiprazole

The following diagram illustrates the overall synthetic workflow for the preparation of brexpiprazole, highlighting the deprotection of the key intermediate and its subsequent coupling reaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous hydrogenolysis of p-nitrobenzyl esters and carbamates side-chains in the THF 1beta-carbapenem OCA-983 in biphasic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN106916148B - Method for synthesizing brexpiprazole - Google Patents [patents.google.com]

- 4. 1349807-54-0|(R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate|BLD Pharm [bldpharm.com]

- 5. Buy (3R)-3-(oxetan-3-yl)pyrrolidine [smolecule.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Coupling Oxetanes to Pyrrolidines

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of pyrrolidine-containing compounds via oxetane coupling. This guide is designed to provide practical, experience-driven advice to navigate the complexities of this valuable transformation. We understand the nuances and potential pitfalls of working with strained four-membered rings and aim to equip you with the knowledge to optimize your reaction conditions for robust and reproducible outcomes.

Introduction: The Promise and Perils of Oxetane-Pyrrolidine Coupling

The coupling of oxetanes with pyrrolidines represents a powerful strategy for introducing the valuable 3-(pyrrolidin-1-yl)propan-1-ol scaffold, a common motif in pharmacologically active compounds. Oxetanes, as polar, non-classical bioisosteres for gem-dimethyl and carbonyl groups, can enhance aqueous solubility, metabolic stability, and three-dimensionality of drug candidates[1][2]. However, the inherent ring strain of the oxetane, while enabling its reactivity, also presents significant synthetic challenges[3][4]. The propensity for undesired ring-opening under acidic conditions and the often-sluggish reactivity of amines with oxetanes necessitate careful optimization of reaction parameters[5][6].

This guide provides a comprehensive troubleshooting framework and answers to frequently asked questions, grounded in established chemical principles and supported by literature-derived insights.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during the coupling of oxetanes and pyrrolidines.

Issue 1: Low or No Conversion of Starting Materials

-

Symptom: You observe primarily unreacted oxetane and pyrrolidine in your reaction mixture by TLC, LC-MS, or NMR analysis.

-

Potential Causes & Solutions:

-

Insufficient Oxetane Activation: The oxetane ring is often insufficiently electrophilic to react with a neutral amine like pyrrolidine without activation[4][6].

-

Solution 1: Introduce a Lewis Acid Catalyst. Lewis acids coordinate to the oxetane oxygen, increasing the ring's electrophilicity and facilitating nucleophilic attack. A screening of common Lewis acids is recommended. Start with milder Lewis acids and increase strength as needed.

-

Solution 2: Employ a Brønsted Acid Catalyst. Protic acids can also activate the oxetane by protonating the oxygen atom. However, this approach requires careful control to avoid unwanted side reactions, especially with sensitive substrates[4][7].

-

-

Inadequate Reaction Temperature: The activation energy for the ring-opening may not be met at ambient temperature.

-

Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and the appearance of decomposition products.

-

-

Steric Hindrance: Highly substituted oxetanes or bulky pyrrolidine derivatives can significantly slow down the reaction rate.

-

Solution: This may necessitate the use of more forcing conditions, such as stronger Lewis acids, higher temperatures, or prolonged reaction times.

-

-

| Lewis Acid Catalyst | Typical Loading (mol%) | Common Solvents | Notes |

| Yb(OTf)₃ | 5-10 | Acetonitrile, Dichloromethane | Often effective and tolerant of various functional groups[4]. |

| Sc(OTf)₃ | 5-10 | Acetonitrile, Dichloromethane | Another excellent option with similar reactivity to Yb(OTf)₃[4]. |

| Mg(OTf)₂ | 10-20 | Acetonitrile, Dichloromethane | A milder Lewis acid, good starting point for sensitive substrates. |

| In(OTf)₃ | 5-10 | Dichloromethane, Toluene | Has been used for intramolecular oxetane ring-opening with nitrogen nucleophiles[3]. |

| TiCl₄, AlCl₃ | Stoichiometric | Dichloromethane | Strong Lewis acids; use with caution as they can promote side reactions[8]. |

Issue 2: Formation of Multiple Products and Byproducts

-

Symptom: Your crude reaction mixture shows several spots on TLC or multiple peaks in the LC-MS, indicating a lack of selectivity.

-

Potential Causes & Solutions:

-

Uncontrolled Ring-Opening: Strong acidic conditions can lead to non-selective ring-opening and subsequent reactions.

-

Solution 1: Reduce Catalyst Loading. Use the minimum effective amount of the Lewis or Brønsted acid.

-

Solution 2: Switch to a Milder Catalyst. If using a strong acid, consider a milder alternative (e.g., Mg(OTf)₂ instead of TiCl₄).

-

Solution 3: Control Temperature. Run the reaction at the lowest temperature that affords a reasonable reaction rate.

-

-

Regioselectivity Issues: With unsymmetrically substituted oxetanes, the nucleophile can attack at either of the two methylene carbons.

-

Explanation: The regioselectivity is often dictated by a combination of steric and electronic factors. Under Lewis acidic conditions, the attack generally occurs at the less substituted carbon (SN2-like)[4]. However, with substrates that can stabilize a carbocation, a more SN1-like mechanism can lead to attack at the more substituted carbon.

-

Solution: The choice of Lewis acid can influence regioselectivity. A thorough screening of catalysts and reaction conditions is recommended to optimize for the desired regioisomer.

-

-

Issue 3: Product Instability or Decomposition

-

Symptom: You observe product formation initially, but it then degrades over time or during workup and purification.

-

Potential Causes & Solutions:

-